N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a heterocyclic compound featuring a fused thiazolo[4,5-d]pyrimidine core, a structure associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The molecule is substituted at the 2-position of the thiazolo ring with a pyrrolidin-1-yl group and at the 6-position with an acetamide-linked 2,4-dimethoxyphenyl moiety. The pyrrolidine substituent may enhance solubility and membrane permeability due to its basic amine, while the dimethoxyphenyl group could contribute to antioxidant or receptor-binding properties through hydrophobic and electronic interactions .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-27-12-5-6-13(14(9-12)28-2)21-15(25)10-24-11-20-17-16(18(24)26)29-19(22-17)23-7-3-4-8-23/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAILDVOPBRBKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the pyrrolidinyl group and the acetamide moiety. Key reagents and conditions include:
Thiazolopyrimidine Core Formation: This step often involves the cyclization of appropriate thioamide and amidine precursors under acidic or basic conditions.
Pyrrolidinyl Group Introduction: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Acetamide Formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the thiazolopyrimidine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to therapeutic effects. For example, it may inhibit specific kinases involved in cancer cell proliferation.
Comparison with Similar Compounds
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate
- Core Structure : Thiazolo[3,2-a]pyrimidine fused with a pyrimidine ring.
- Substituents : 2,4,6-Trimethoxybenzylidene and phenyl groups.
- X-ray crystallography reveals a puckered pyrimidine ring (flattened boat conformation) and an 80.94° dihedral angle between the thiazolopyrimidine and benzene rings, influencing molecular packing and crystallinity .
- Synthesis : Reflux with chloroacetic acid and 2,4,6-trimethoxybenzaldehyde in acetic acid/acetic anhydride (78% yield) .
5-(2-(6-Hydroxy-2-oxo-2H-chromen-4-yl)-7-phenyl-5-thioxo-5,6,7,7a-tetrahydrothiazolo[4,5-d]pyrimidin-3(2H)-yl)-2-methylthieno[3,4-d]pyrimidin-4(3H)-one
- Core Structure: Thiazolo[4,5-d]pyrimidine fused with thienopyrimidine.
- Substituents : Coumarin (6-hydroxy-2-oxochromen-4-yl) and phenyl groups.
- Key Properties: The coumarin moiety may confer fluorescence properties or antioxidant activity, while the thienopyrimidine extension could modulate electronic effects .
- Synthesis : Microwave-assisted or conventional heating in DMF with glacial acetic acid .
Analogues with Triazolo[4,5-d]pyrimidine Cores
N-[(2-Chlorophenyl)methyl]-2-[7-oxo-3-(phenylmethyl)-6-triazolo[4,5-d]pyrimidinyl]acetamide
- Core Structure : Triazolo[4,5-d]pyrimidine.
- Substituents : Benzyl (C6H5CH2) and 2-chlorobenzyl groups.
- Key Properties :
Analogues with Pyrimidine-Thioether Linkages
2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides
- Core Structure : 2-Thiopyrimidin-4-one.
- Substituents : Varied N-aryl and benzyl groups.
- Synthesis : Alkylation of 6-methyl-2-thiopyrimidin-4-one with chloroacetamides under basic conditions .
Oxazolo[5,4-d]pyrimidine Derivatives
2-((2,5-Dimethyloxazolo[5,4-d]pyrimidin-7-yl)(methyl)amino)acetic acid
- Core Structure : Oxazolo[5,4-d]pyrimidine.
- Substituents : Methyl and acetic acid groups.
Comparative Data Table
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[7-oxo-2-(pyrrolidin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H21N5O4S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 1223988-27-9 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro evaluations demonstrated significant inhibitory effects on cancer cell lines such as A549 (lung cancer) and others. The mechanism of action appears to involve the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair. Molecular docking studies indicated that the compound fits well into the active site of Topoisomerase II, suggesting a promising pathway for drug development against cancer .
Key Findings:
- Induces apoptosis in cancer cells.
- Disrupts the cell cycle in A549 cells.
- Acts as a Topoisomerase II inhibitor.
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties. Preliminary results indicate that it exhibits activity against various bacterial strains. The exact mechanisms remain to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
The biological activity of this compound involves several pathways:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer cell proliferation and survival.
- Apoptosis Induction : It promotes programmed cell death in malignant cells.
- Cell Cycle Arrest : It disrupts normal cell cycle progression, leading to growth inhibition.
Study 1: Anticancer Evaluation
A study published in ACS Omega reported that derivatives of thiazolopyrimidine compounds showed promising anticancer activity through Topoisomerase II inhibition. The specific compound this compound was highlighted as a lead candidate due to its significant effects on cell viability and apoptosis induction in A549 cells .
Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of the compound against various pathogens. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
